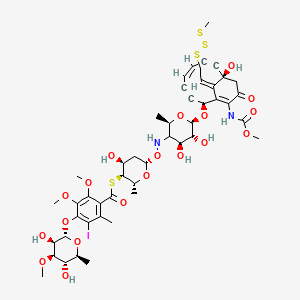

Calicheamicin alpha 3

Description

Contextualizing Calicheamicin (B1180863) Alpha 3 within the Enediyne Natural Product Family

The enediyne natural products are a remarkable class of microbial metabolites characterized by a unique nine- or ten-membered ring system containing two acetylenic groups conjugated to a double bond. nih.govnih.gov This structural motif, often referred to as the "warhead," is the cornerstone of their potent biological activity. acs.org The family of calicheamicins, isolated from the bacterium Micromonospora echinospora ssp. calichensis, are archetypal 10-membered enediynes. acs.orgjst.go.jp

Calicheamicin alpha 3 is a specific member of this family, sharing the conserved bicyclo[7.3.1]enediyne core. acs.org What distinguishes the various calicheamicins, including alpha 3, are the substitutions on this core, particularly the intricate aryltetrasaccharide tail. wikipedia.orgpnas.org This oligosaccharide portion of the molecule is not merely a passive appendage; it plays a crucial role in guiding the molecule to its biological target, the minor groove of DNA. nih.govwikipedia.org The specific composition and stereochemistry of the sugars in this chain contribute to the sequence-specific binding of the molecule to DNA. rsc.org

The general structure of the enediyne family includes a "trigger" system, which, upon activation, initiates a cascade of reactions leading to the generation of a highly reactive diradical species. nih.govacs.org In the case of the calicheamicins, this trigger is a unique methyl trisulfide group. acs.orgnih.gov The activation of this trigger leads to a Bergman cyclization, a process that converts the enediyne core into a p-benzyne diradical. nih.govrsc.org It is this diradical that is ultimately responsible for the DNA-damaging effects of the molecule. wikipedia.org

While sharing a common mechanistic framework with other enediynes like the esperamicins, neocarzinostatin, and kedarcidin, the calicheamicins possess distinct structural features that fine-tune their activity. nih.govhsp-pharma.com The anthraquinone-fused enediynes, for example, represent another subclass with a different DNA-intercalating moiety. nih.gov The diversity within the enediyne family highlights the modular nature of these natural products, where a conserved reactive core is decorated with various targeting and triggering elements.

Historical Perspectives on Calicheamicin Discovery and its Impact on DNA-Targeting Agents

The story of the calicheamicins began in the mid-1980s when a scientist from Lederle Laboratories discovered a novel bacterium, Micromonospora echinospora, in a soil sample from the "caliche" pits of Kerrville, Texas. wikipedia.orgadcreview.com This bacterium was found to produce a family of exceptionally potent antitumor antibiotics, which were subsequently named calicheamicins. jst.go.jpwikipedia.orgadcreview.com The initial isolation and characterization of these compounds, including Calicheamicin γ1I, revealed their extraordinary cytotoxicity. nih.govadcreview.com

The discovery of the calicheamicins had a profound impact on the development of DNA-targeting agents. Their unprecedented potency, orders of magnitude greater than existing anticancer drugs, showcased a new paradigm for cytotoxicity. adcreview.com The elucidation of their unique mechanism of action—sequence-specific minor groove binding followed by diradical-mediated double-strand DNA cleavage—provided a new blueprint for the rational design of DNA-damaging agents. wikipedia.orgnih.govoup.com

The remarkable DNA cleaving ability of the calicheamicins, specifically targeting pyrimidine-rich sequences like TCCT, spurred intense research into their chemical synthesis and biological activity. rsc.orgadcreview.com The understanding of the structure-activity relationships, particularly the role of the aryltetrasaccharide in DNA recognition, has been a major focus of chemical biology research. pnas.orgrsc.org This knowledge has been instrumental in the development of synthetic and semi-synthetic analogs with modified properties.

The extreme potency of the calicheamicins also presented a significant challenge: their non-specific toxicity to all cells made them unsuitable for use as standalone therapeutic agents. nih.govadcreview.com This led to the pioneering concept of antibody-drug conjugates (ADCs), where the potent cytotoxic payload is linked to a monoclonal antibody that specifically targets cancer cells. nih.govadcreview.com The development of gemtuzumab ozogamicin (B1678132), an ADC utilizing a derivative of Calicheamicin γ1I, marked a significant milestone in targeted cancer therapy and validated the potential of enediynes as payloads for ADCs. nih.govwikipedia.org The success of this strategy has paved the way for the development of other enediyne-based ADCs and has solidified the legacy of the calicheamicins as transformative molecules in the field of chemical biology and medicinal chemistry. nih.govresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C47H59IN2O19S4 | nih.gov |

| Molecular Weight | 1211.1 g/mol | nih.gov |

| IUPAC Name | S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-4,5-dihydroxy-6-[[(2S,5Z,9R,13E)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate | nih.gov |

Structure

2D Structure

Properties

CAS No. |

103716-13-8 |

|---|---|

Molecular Formula |

C47H59IN2O19S4 |

Molecular Weight |

1211.1 g/mol |

IUPAC Name |

S-[(2R,3S,4S,6S)-6-[[(2R,4S,5R,6R)-4,5-dihydroxy-6-[[(2S,5Z,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate |

InChI |

InChI=1S/C47H59IN2O19S4/c1-20-29(38(60-5)41(62-7)39(31(20)48)68-45-37(56)40(61-6)34(53)22(3)66-45)43(57)72-42-23(4)64-28(18-25(42)51)69-50-32-21(2)65-44(36(55)35(32)54)67-27-14-12-10-11-13-16-47(59)19-26(52)33(49-46(58)63-8)30(27)24(47)15-17-71-73-70-9/h10-11,15,21-23,25,27-28,32,34-37,40,42,44-45,50-51,53-56,59H,17-19H2,1-9H3,(H,49,58)/b11-10-,24-15-/t21-,22+,23-,25+,27+,28+,32?,34+,35+,36-,37-,40-,42-,44+,45+,47+/m1/s1 |

InChI Key |

LOIKQPQFDFXTOY-NYTHOTATSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C(=C(C(=C2OC)OC)C(=O)S[C@@H]3[C@H](O[C@H](C[C@@H]3O)ONC4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@H]5C#C/C=C\C#C[C@@]\6(CC(=O)C(=C5/C6=C/CSSSC)NC(=O)OC)O)C)C)C)I)O)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(CC(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)O)O)NOC4CC(C(C(O4)C)SC(=O)C5=C(C(=C(C(=C5OC)OC)OC6C(C(C(C(O6)C)O)OC)O)I)C)O |

Origin of Product |

United States |

Biosynthesis of Calicheamicin Alpha 3

Elucidation of the Calicheamicin (B1180863) Biosynthetic Pathway

The biosynthesis of Calicheamicin involves a sophisticated interplay of various enzymes encoded by a dedicated gene cluster. nih.gov The pathway is characterized by the initial formation of the enediyne core by a polyketide synthase, followed by a series of tailoring reactions, including glycosylation, methylation, and sulfur incorporation, to yield the final complex structure. nih.govntu.edu.sg

Characterization of Key Biosynthetic Enzymes

A number of key enzymes that catalyze critical steps in the Calicheamicin biosynthetic pathway have been characterized, providing a deeper understanding of the molecular logic behind the assembly of this potent antitumor antibiotic.

The aryltetrasaccharide portion of Calicheamicin is assembled by four distinct glycosyltransferases (GTs): CalG1, CalG2, CalG3, and CalG4. pnas.orgnih.gov These enzymes exhibit remarkable regiospecificity, ensuring the correct linkage of the four unusual sugar moieties to the enediyne aglycon. pnas.orgnih.gov Structural and biochemical studies have revealed that all four GTs belong to the GT-B structural fold. nih.govnih.gov

The glycosylation process is sequential. nih.govnih.gov CalG3 and CalG2 are considered "internal" GTs, while CalG1 and CalG4 are "external" GTs. nih.govnih.gov CalG3 initiates the glycosylation by attaching the first sugar to the aglycon. pnas.orgnih.gov Subsequently, CalG2, CalG4, and CalG1 act in a specific order to complete the tetrasaccharide chain. pnas.org

A comparison of the crystal structures of all four Calicheamicin glycosyltransferases has provided insights into the basis of their regiospecificity. pnas.orgnih.gov While they share a conserved sugar donor binding motif, the acceptor binding regions are shaped differently, dictating which hydroxyl group of the acceptor molecule is glycosylated. pnas.orgnih.gov CalG1 and CalG3 utilize a "bi-domain" binding mode for the acceptor, whereas CalG2 and CalG4 employ a single N-terminal domain for acceptor binding. nih.gov This distinction in acceptor binding is a key determinant of their regiospecificity. nih.gov

Interestingly, CalG2 possesses a unique catalytic motif for the glycosylation of a hydroxylamine (B1172632), a rare modification in natural products. pnas.orgnih.gov Unlike CalG1, CalG3, and CalG4, which use a conserved catalytic dyad of histidine and aspartate, CalG2 has a leucine (B10760876) residue in place of the typical histidine, suggesting a different catalytic mechanism. pnas.org

| Glycosyltransferase | Function | Acceptor Binding | Catalytic Residues | Reference |

|---|---|---|---|---|

| CalG1 | External glycosylation of the orsellinic acid-like moiety | Bi-domain | Histidine and Aspartate | pnas.orgnih.gov |

| CalG2 | Internal glycosylation of sugar A and formation of a hydroxylamino glycosidic bond | N-terminal domain | Unique (Leucine instead of Histidine) | pnas.orgnih.govnih.gov |

| CalG3 | Internal glycosylation of the aglycon | Bi-domain | Histidine and Aspartate | pnas.orgnih.govnih.gov |

| CalG4 | External glycosylation of sugar A | N-terminal domain | Histidine and Aspartate | pnas.orgnih.gov |

CalS11 is a crucial tailoring enzyme in the Calicheamicin biosynthetic pathway, responsible for the 3'-O-methylation of a rhamnose intermediate. acs.orgacs.org This methylation occurs at the sugar nucleotide stage, specifically on TDP-rhamnose, before its incorporation into the growing oligosaccharide chain. acs.orgnih.gov This is a notable feature, as many sugar O-methyltransferases in other biosynthetic pathways act after the glycosyltransfer reaction. acs.orgnih.gov

Structural studies have revealed that CalS11 belongs to the class I S-adenosyl-L-methionine (SAM)-dependent methyltransferases, characterized by a Rossmann-like fold. nih.gov The enzyme functions as a decamer in its crystalline state. acs.org The active site is located in a cleft, and the binding of the SAM co-factor and the TDP-rhamnose substrate is facilitated by specific amino acid residues. acs.orgnih.gov The crystal structure of CalS11 has provided a template for understanding the mechanism of TDP-hexose-O-methyltransferases. acs.orgnih.gov Functional assays have confirmed that CalS11 is a metal- and general acid/base-dependent O-methyltransferase. acs.orgnih.gov

The distinctive trisulfide trigger and the thiosugar moiety of Calicheamicin require a source of sulfur. nih.gov The calicheamicin biosynthetic gene cluster contains several genes potentially involved in sulfur biochemistry, including calE6, which encodes a methionine γ-lyase. nih.gov CalE6 is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that has been confirmed to possess methionine γ-lyase activity. nih.govnih.govresearchgate.net This enzyme degrades sulfur-containing amino acids to produce α-keto acids, ammonia, and thiols. wikipedia.org

A unique structural feature of the Calicheamicin aryltetrasaccharide is the presence of a hydroxylamino glycosidic bond. nih.gov The formation of the precursor for this bond, a hydroxyaminosugar, is catalyzed by the N-oxidase CalE10. nih.govacs.orgacs.orgnih.gov This enzyme has been established as the key oxidase responsible for this transformation. acs.orgacs.orgnih.gov

In vitro characterization of CalE10 has demonstrated that the N-oxidation reaction occurs at the sugar nucleotide stage, prior to the glycosyltransfer step. nih.govacs.org Substrate specificity studies have shown that the oxidation catalyzed by CalE10 is regiospecific. acs.orgacs.org The characterization of CalE10 represents the first in vitro study of a sugar N-oxidase, setting a precedent for the investigation of other N-oxidases involved in the formation of hydroxylamino-, nitroso-, and nitrosugars in other natural product biosynthetic pathways. acs.orgacs.orgnih.gov

Genetic Architecture of Calicheamicin Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of Calicheamicin are organized in a discrete locus known as a biosynthetic gene cluster (BGC). nih.govresearchgate.netmicrobiologyresearch.org The cloning and characterization of this gene cluster from Micromonospora echinospora have been instrumental in elucidating the biosynthetic pathway. nih.govresearchgate.net

The Calicheamicin gene cluster contains genes encoding all the necessary enzymes for the production of the enediyne core, the unusual sugars, and the tailoring enzymes that modify these components. nih.gov A key finding from the analysis of the gene cluster was the identification of an unusual iterative type I polyketide synthase (PKS) that is essential for the biosynthesis of the enediyne core. nih.govresearchgate.net

Comparative analysis of the Calicheamicin BGC with that of other enediyne-producing organisms, such as the one for C-1027, has revealed a high degree of conservation in the enediyne PKS. nih.gov This suggests a common evolutionary origin and a similar biosynthetic strategy for the formation of the enediyne core in both chromoprotein and non-chromoprotein enediynes. nih.gov Studies on the chromosome architecture of Micromonospora have shown that BGCs are not randomly distributed, with a conserved origin-proximal region and a more diverse origin-distal region, suggesting that the genomic location can influence biosynthetic diversity. nih.gov

| Gene | Encoded Enzyme | Function in Biosynthesis | Reference |

|---|---|---|---|

| calE8 | Iterative Type I Polyketide Synthase | Synthesis of the enediyne core | nih.govresearchgate.net |

| calG1 | Glycosyltransferase | External glycosylation | pnas.orgnih.gov |

| calG2 | Glycosyltransferase | Internal glycosylation, formation of hydroxylamino glycosidic bond | pnas.orgnih.govnih.gov |

| calG3 | Glycosyltransferase | Internal glycosylation | pnas.orgnih.govnih.gov |

| calG4 | Glycosyltransferase | External glycosylation | pnas.orgnih.gov |

| calS11 | TDP-Rhamnose 3'-O-Methyltransferase | Methylation of TDP-rhamnose | acs.orgacs.orgnih.gov |

| calE6 | Methionine γ-Lyase | Sulfur mobilization | nih.govnih.govresearchgate.net |

| calE10 | N-Oxidase | Formation of hydroxyaminosugar | nih.govacs.orgacs.orgnih.gov |

Identification and Analysis of Biosynthetic Intermediates Preceding Calicheamicin Alpha 3

The biosynthesis of calicheamicin γ1I, a well-studied member of the calicheamicin family, provides a model for understanding the formation of related structures like calicheamicin α3I. The pathway commences with the aglycone, calicheamicinone (B156449), which is sequentially glycosylated. pnas.org The identification of intermediates has been achieved through the analysis of mutant strains blocked in the biosynthetic pathway and through in vitro enzymatic reactions. nih.gov

A proposed glycosylation sequence begins with the attachment of the first sugar by CalG3, followed by the action of CalG2, CalG4, and finally CalG1. pnas.org This sequential addition leads to the formation of several key intermediates. One such intermediate is Calicheamicin α3I (CLM α3I), which lacks the terminal 3-O-methyl-rhamnose moiety found in calicheamicin γ1I. nih.gov Further analysis has allowed for the isolation and characterization of these precursors, providing a clearer picture of the biosynthetic steps. For instance, the intermediate known as CLM T0 can be prepared from CLM α3I through chemical means, demonstrating the relationships between these molecules. nih.gov

Table 1: Key Intermediates in the Calicheamicin Glycosylation Pathway

| Intermediate Name | Description | Precursor | Key Enzyme |

|---|---|---|---|

| Calicheamicinone | The enediyne aglycone core of calicheamicins. | Polyketide precursor | CalE8 (PKS) |

| CLM T0 | An early glycosylated intermediate. | Calicheamicinone | CalG3 |

| Calicheamicin α3I | An intermediate lacking the terminal rhamnose sugar. | CLM T0 and subsequent intermediates | CalG2, CalG4 |

This table is based on the proposed sequential glycosylation pathway. The exact order of all steps is a subject of ongoing research.

Chemoenzymatic Strategies for Pathway Exploration and Analog Generation

The study of calicheamicin biosynthesis has paved the way for innovative chemoenzymatic strategies to explore the pathway and generate novel analogs. A key discovery enabling this work is the remarkable promiscuity and reversibility of the calicheamicin glycosyltransferases (CalG1-G4). pnas.orgwikipedia.org These enzymes can accept non-native sugar donors and can also catalyze the reverse reaction, transferring a sugar from a glycosylated acceptor back to a nucleotide diphosphate. nih.govwikipedia.org

This enzymatic flexibility is the foundation of a powerful technique known as glycorandomization . wikipedia.orgwisc.edu This strategy utilizes the promiscuous nature of GTs to attach a wide variety of sugar molecules to the calicheamicin core or its intermediates. By providing a library of different sugar nucleotides to the GTs in vitro, a multitude of new calicheamicin analogs with altered glycosylation patterns can be created. This approach has been successfully used to generate over 70 different variants of calicheamicin, each with a unique sugar decoration. wisc.edu

These chemoenzymatic methods offer several advantages over traditional chemical synthesis for creating analogs:

High Specificity: Enzymatic reactions are highly regio- and stereospecific, ensuring precise attachment of sugars.

Milder Conditions: Reactions are carried out in aqueous solutions under mild conditions, preserving the sensitive enediyne core.

Efficiency: The "one-pot" nature of some of these enzymatic strategies, where sugar activation and transfer occur in the same reaction vessel, streamlines the generation of new compounds. wisc.edugrantome.com

These strategies are not only valuable for understanding the structure-activity relationships of the glycosylating enzymes but also for producing novel calicheamicin derivatives. pnas.org By altering the sugar chain, it is possible to modify the compound's DNA-binding affinity and biological activity, potentially leading to the development of new therapeutic agents. nih.gov

Chemical Synthesis and Analog Development of Calicheamicin Alpha 3

Methodological Approaches to Total Synthesis of Calicheamicin (B1180863) Core Structures

The total synthesis of the calicheamicin aglycone, known as calicheamicinone (B156449), has been a significant achievement in organic chemistry, with several research groups contributing to its successful assembly. u-tokyo.ac.jp These synthetic strategies are fundamental to accessing Calicheamicin alpha 3 and its derivatives. The core structure's instability and dense stereochemical complexity have necessitated the development of innovative and robust synthetic methodologies.

Pioneering work in this area has established several key approaches to construct the bicyclic enediyne core. These strategies often involve the careful orchestration of bond-forming reactions to create the strained 10-membered ring that houses the enediyne moiety. Common tactics include the use of acetylenic precursors and the application of powerful cyclization reactions to forge the core structure. The synthesis is a multi-step process that requires meticulous control over protecting groups and reaction conditions to achieve the desired stereochemistry.

The challenges in the total synthesis of the calicheamicin core are numerous. The inherent strain of the enediyne ring makes it prone to decomposition, requiring mild reaction conditions. Furthermore, the presence of multiple stereocenters demands highly stereoselective transformations to ensure the correct three-dimensional arrangement of the molecule. The successful syntheses of the calicheamicinone by various research teams stand as a testament to the power of modern synthetic organic chemistry. u-tokyo.ac.jp

Rational Design and Synthetic Strategies for this compound Analogs

The high cytotoxicity of calicheamicins, including this compound, has spurred the development of analogs with potentially improved therapeutic indices. google.com The rational design of these analogs is guided by a deep understanding of the parent molecule's mechanism of action, which involves the oligosaccharide chain recognizing and binding to the minor groove of DNA, followed by the enediyne core undergoing a Bergman cyclization to generate a diradical species that cleaves the DNA. creative-biolabs.com

Another key area for modification is the trisulfide group, which acts as a trigger for the Bergman cyclization. Analogs with modified trigger groups have been synthesized to fine-tune the reactivity of the enediyne core. The goal of these modifications is to create analogs that are stable in circulation but can be selectively activated at the target site.

The design of this compound analogs is a delicate balance between maintaining potent cytotoxicity and improving selectivity and safety. The primary principles for modulating the reactivity and DNA binding affinity of these analogs are centered on the two key functional domains of the molecule: the enediyne core and the oligosaccharide tail.

To modulate the reactivity of the enediyne core, modifications to the trisulfide trigger are often explored. Replacing the methyl trisulfide with other functional groups can alter the rate of activation, leading to analogs with varying degrees of stability and reactivity. The goal is to design a trigger that is selectively activated in the tumor microenvironment, thereby minimizing off-target toxicity.

The DNA binding affinity and sequence specificity are primarily governed by the oligosaccharide chain. Design principles in this area involve the synthesis of analogs with altered carbohydrate units or simplified glycomimetics. The aim is to enhance the binding affinity for specific DNA sequences that are overrepresented in cancer cells, which could lead to a wider therapeutic window. The intricate interactions between the oligosaccharide and the DNA minor groove are a key focus of these design efforts. researchgate.net

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the calicheamicin scaffold affect its biological activity. These studies involve synthesizing a series of analogs with systematic structural changes and evaluating their impact on DNA cleavage efficiency, cytotoxicity, and specificity. While specific SAR data for this compound analogs is not extensively published, the principles derived from the broader calicheamicin family are applicable.

Key findings from SAR studies on calicheamicin analogs have highlighted the indispensability of the enediyne core for cytotoxic activity. Even minor alterations to the geometry of the enediyne ring can lead to a significant loss of DNA-cleaving ability. The oligosaccharide moiety has been shown to be critical for sequence-specific DNA binding, and analogs lacking this feature often exhibit reduced potency and a loss of specificity. researchgate.net

The following table illustrates the general trends observed in SAR studies of calicheamicin analogs.

| Modification Site | Structural Change | Effect on DNA Binding | Effect on Cytotoxicity |

|---|---|---|---|

| Enediyne Core | Alteration of Ring Geometry | Minimal Change | Significant Decrease |

| Trisulfide Trigger | Replacement with a more stable group | No significant change | Decreased (slower activation) |

| Oligosaccharide Chain | Removal of sugar units | Significant Decrease | Significant Decrease |

| Oligosaccharide Chain | Simplification of sugar units | Variable (can be modulated) | Variable (can be modulated) |

Preparation of Truncated this compound Analogs for Mechanistic Studies

To dissect the intricate mechanism of action of this compound, researchers have prepared truncated analogs that lack certain structural components. These simplified molecules are invaluable tools for probing the specific roles of the different domains of the parent compound. For instance, the synthesis of the calicheamicinone aglycone, devoid of the entire oligosaccharide chain, has allowed for the study of the intrinsic DNA-cleaving ability of the enediyne core in the absence of the DNA-binding domain. researchgate.net

Studies with such truncated analogs have revealed that the enediyne core alone can cleave DNA, but it does so non-specifically and with lower efficiency than the intact molecule. This underscores the critical role of the oligosaccharide in targeting the cytotoxic warhead to specific DNA sequences. Further mechanistic insights have been gained from analogs that contain only a portion of the oligosaccharide chain. These studies have helped to map the specific interactions between the sugar residues and the DNA minor groove that are responsible for the high affinity and sequence selectivity of the natural product.

The preparation of these truncated analogs follows similar synthetic principles to those used for the total synthesis of the full molecule, but with the strategic omission of certain synthetic steps or the use of simplified building blocks. These elegant molecular probes continue to provide valuable information for the rational design of the next generation of calicheamicin-based therapeutics.

Molecular Mechanism of Action of Calicheamicin Alpha 3

DNA Interaction and Sequence Specificity

The initial and crucial step in the mechanism of action of calicheamicin (B1180863) alpha 3 is its ability to bind to DNA with a high degree of sequence specificity. This recognition is primarily mediated by its aryltetrasaccharide domain, which targets the minor groove of the DNA double helix.

The aryltetrasaccharide portion of calicheamicin alpha 3 is responsible for its sequence-specific binding to the minor groove of DNA. This extended carbohydrate chain makes numerous van der Waals and hydrogen bonding contacts with the floor of the minor groove, ensuring a snug and specific fit. The preorganized and rigid conformation of the oligosaccharide facilitates this binding. This interaction is a key determinant of the drug's ability to position its reactive "warhead" in close proximity to the DNA backbone for subsequent cleavage.

This compound exhibits a notable preference for cleaving DNA at specific sequences. The most prominently recognized and cleaved sequence is 5′-TCCT-3′ along one strand, which is paired with the complementary 5′-AGGA-3′ sequence on the opposite strand nih.govadcreview.com. Studies have shown that the aryltetrasaccharide domain specifically recognizes and binds to the d(T-C-C-T) segment in the minor groove nih.gov. While 5'-TCCT-3' is the primary target, other sequences such as 5'-TTTT-3' can also be recognized and cleaved, though typically with lower efficiency adcreview.comnih.gov. The specificity of this interaction is critical for the targeted DNA damage induced by the compound.

| Preferred DNA Cleavage Sequence | Complementary Strand | Binding Domain |

|---|---|---|

| 5'-TCCT-3' | 5'-AGGA-3' | Aryltetrasaccharide |

| 5'-TTTT-3' | 5'-AAAA-3' | Aryltetrasaccharide |

The binding of the calicheamicin's aryltetrasaccharide to the minor groove is not a simple lock-and-key interaction; it also involves the conformational flexibility of the DNA. The DNA helix can undergo localized conformational perturbations to accommodate the bulky oligosaccharide chain. Upon binding, a widening of the minor groove at the aglycone binding site has been observed, while the helical parameters at the carbohydrate binding site remain comparable to that of standard B-DNA nih.gov. This indicates that the DNA structure is dynamic and can adapt to achieve the optimal fit for the calicheamicin molecule, which in turn properly orients the enediyne aglycone for its chemical reaction.

Bioreductive Activation and Diradical Generation

Following the sequence-specific binding to DNA, this compound must be chemically activated to exert its DNA-cleaving effects. This activation is a bioreductive process that transforms the relatively stable molecule into a highly reactive diradical species.

The activation cascade is initiated by a nucleophilic attack on the central sulfur atom of the methyl trisulfide group within the calicheamicin molecule. In a biological context, this nucleophile is typically a thiol-containing molecule such as glutathione (GSH) adcreview.comcaltech.edu. This reaction cleaves the trisulfide, leading to the formation of a thiol or thiolate intermediate adcreview.com. The reaction with glutathione can initially produce several products, with the calicheamicin-glutathione disulfide being a major product caltech.edu.

The newly formed thiol or thiolate is strategically positioned to undergo an intramolecular Michael addition to an adjacent α,β-unsaturated ketone within the aglycone structure adcreview.comresearchgate.net. This cyclization event converts a bridgehead carbon from a trigonal planar (sp²) to a tetrahedral (sp³) geometry, which induces significant strain within the 10-membered enediyne ring adcreview.com. To relieve this substantial ring strain, the molecule undergoes a rapid and spontaneous rearrangement analogous to a Bergman cyclization. This cycloaromatization reaction results in the formation of a highly reactive 1,4-didehydrobenzene (p-benzyne) diradical adcreview.com. This diradical species is the ultimate DNA-damaging agent, capable of abstracting hydrogen atoms from the deoxyribose sugar backbone of DNA, leading to strand scission adcreview.comnih.gov.

| Step | Description | Key Reactants/Intermediates |

|---|---|---|

| 1 | Nucleophilic Attack | Glutathione, Methyl Trisulfide |

| 2 | Intramolecular Cyclization (Michael Addition) | Thiolate, α,β-Unsaturated Ketone |

| 3 | Bergman Cyclization | Strained Enediyne Ring |

| 4 | Diradical Formation | 1,4-Didehydrobenzene (p-benzyne) |

Bergman Cyclization and Formation of 1,4-Benzenoid Diradicals

The cytotoxic activity of the calicheamicin family, including this compound, is rooted in the unique chemical reactivity of its enediyne core. organic-chemistry.org This molecular scaffold allows the compound to undergo a crucial transformation known as the Bergman cyclization. organic-chemistry.orgjk-sci.com While this reaction typically requires high temperatures of around 200°C for most enediynes, calicheamicins are capable of executing this cyclization under physiological conditions. organic-chemistry.orgjk-sci.comwikipedia.org This remarkable capability is due to a specific triggering mechanism inherent to the molecule's structure. organic-chemistry.org

The activation sequence begins once the calicheamicin molecule is in the reducing environment of the cell. A key structural feature, a trisulfide group, is reduced by cellular nucleophiles such as glutathione. adcreview.com This reduction generates a reactive thiol (thiolate) intermediate. adcreview.combasicmedicalkey.com The newly formed thiol then performs a rapid, intramolecular Michael addition to an adjacent α,β-unsaturated ketone within the molecule's framework. adcreview.combasicmedicalkey.com This step is critical, as it converts a bridgehead carbon to a tetragonal center, dramatically altering the geometry of the 10-membered ring containing the enediyne. adcreview.com The resulting increase in ring strain brings the two alkyne components of the enediyne into close proximity, thereby lowering the activation energy barrier for the subsequent cyclization. organic-chemistry.orgbasicmedicalkey.com

With the enediyne unit properly constrained, the molecule undergoes the Bergman cyclization, an electrocyclization reaction that converts the enediyne into a highly reactive and short-lived 1,4-didehydrobenzene, also known as a p-benzyne or 1,4-benzenoid diradical. wikipedia.orgbasicmedicalkey.comnih.gov This diradical species is the ultimate DNA-damaging agent, poised to abstract hydrogen atoms from nearby molecules. basicmedicalkey.comnih.gov

| Stage | Description | Key Molecular Features |

| Activation | Reduction of the trisulfide group. | Trisulfide, Glutathione (or other nucleophiles) |

| Trigger | Intramolecular Michael addition of the resulting thiol. | Thiol, α,β-unsaturated ketone |

| Cyclization | Bergman cyclization of the strained enediyne ring. | Enediyne |

| Product | Formation of a highly reactive diradical species. | 1,4-Benzenoid Diradical (p-benzyne) |

Mechanisms of DNA Strand Scission

Once formed, the 1,4-benzenoid diradical of this compound, positioned within the minor groove of the DNA double helix, initiates a cascade of reactions that culminate in the cleavage of the DNA backbone. wikipedia.org

Hydrogen Atom Abstraction from the Deoxyribose Backbone (e.g., C5′, C4′)

The highly reactive diradical does not diffuse from its site of formation but immediately abstracts hydrogen atoms from the sugar-phosphate backbone of the DNA. nih.govacs.org This hydrogen abstraction is a key event in the DNA cleavage mechanism. nih.gov The abstraction is not random; studies on the calicheamicin family show specificity for particular hydrogen atoms on the deoxyribose sugar rings. The primary targets are the C5′ and C4′ hydrogens. basicmedicalkey.comnih.govnih.govacs.org Abstraction can also occur at the C1' and C3' positions. basicmedicalkey.com This targeted abstraction is dictated by the precise positioning of the diradical within the DNA minor groove. researchgate.net

Generation of Carbon-Centered Radicals on DNA

The abstraction of a hydrogen atom from a deoxyribose carbon (such as C5') by the calicheamicin diradical results in the formation of a carbon-centered radical on the DNA sugar. basicmedicalkey.comnih.gov This new 2-deoxyribosyl radical is an unstable species that rapidly reacts with molecular oxygen. basicmedicalkey.comnih.gov The trapping of this radical by oxygen leads to the formation of a peroxy radical, which can then be converted to a hydroperoxide intermediate. basicmedicalkey.com The subsequent decomposition of these oxygenated intermediates is what ultimately leads to the cleavage of the phosphodiester backbone, resulting in a DNA strand break. basicmedicalkey.comnih.gov

Induction of DNA Double-Strand Breaks (DSBs)

A defining characteristic of calicheamicin's cytotoxicity is its exceptional ability to create double-strand breaks (DSBs) in DNA. organic-chemistry.orgwikipedia.orgwikipedia.org A single calicheamicin molecule, through its diradical, is capable of abstracting hydrogen atoms from both strands of the DNA, leading to bistranded lesions. nih.gov The major lesion produced consists of an abasic site on one strand and a direct strand break on the opposite strand. nih.gov

The ratio of double-strand breaks to single-strand breaks (SSBs) induced by calicheamicin is remarkably high. In cellular DNA, the observed DSB:SSB ratio is approximately 1:3, which is close to the 1:2 ratio seen with purified plasmid DNA. nih.gov This efficiency in generating the most severe form of DNA damage, the DSB, is believed to be the primary reason for the compound's extreme potency. acs.orgnih.gov

| Parameter | Observation | Reference |

| Primary Lesion Type | Bistranded DNA Damage | nih.gov |

| DSB:SSB Ratio (Cellular DNA) | ~ 1:3 | nih.gov |

| DSB:SSB Ratio (Plasmid DNA) | ~ 1:2 | nih.gov |

Stereochemical Aspects of Hydrogen Abstraction in DNA Cleavage

The process of hydrogen abstraction exhibits significant stereochemical specificity. The precise binding of the calicheamicin molecule within the minor groove orients the enediyne "warhead" in a very specific manner relative to the deoxyribose sugars of both DNA strands. researchgate.net This alignment positions the pro-radical carbons of the activated drug opposite specific, abstractable hydrogen atoms. Research has demonstrated that the pro-radical carbons are aligned to abstract the H-5' (pro-S) and H-4' protons from the partner strands across the minor groove. researchgate.net This high degree of stereochemical control contributes to the efficiency and site-specificity of the DNA cleavage reaction.

Cellular Responses to Calicheamicin-Induced DNA Damage

The induction of DNA double-strand breaks by this compound elicits a robust and complex cellular response. nih.gov DSBs are recognized by the cell as critical threats to genomic integrity, triggering signaling pathways that control cell cycle progression and DNA repair. nih.goved.ac.uk

Upon damage, cells activate the DNA damage response (DDR) pathway. A key event in this process is the rapid and extensive phosphorylation of the histone variant H2AX, forming γ-H2AX, at the sites of the breaks. nih.gov This modification serves as a platform to recruit a cascade of DNA repair proteins. ed.ac.uk The damage inflicted by calicheamicin is recognized normally by the cell's repair machinery. nih.gov

However, the complexity and severity of the DSBs generated by calicheamicin make them difficult to repair. The cellular response includes the activation of cell cycle checkpoints, leading to an efficient arrest of the cell cycle. nih.govtaylorandfrancis.com This pause provides the cell with an opportunity to repair the damage. If the damage is too extensive or cannot be repaired correctly, the cell is directed to undergo programmed cell death, or apoptosis. nih.govtaylorandfrancis.com The slow but complete repair of calicheamicin-induced DSBs has been observed; however, the sheer potency and efficiency of DSB induction often overwhelm the repair capacity, leading to cell death. nih.gov This is evidenced by the hypersensitivity of cell lines deficient in DSB repair pathways to calicheamicin. nih.gov The induction of these irreparable DSBs is considered the crucial cytotoxic event. nih.gov

Activation of DNA Damage Response (DDR) Pathways

The introduction of DSBs by this compound is the initiating event that activates the DDR. nih.gov These breaks in the DNA backbone are recognized by a suite of sensor proteins that, in turn, recruit and activate transducer kinases. This leads to a signaling cascade that amplifies the initial damage signal, orchestrating a comprehensive cellular response that includes halting cell cycle progression, initiating DNA repair, and, if necessary, inducing apoptosis. nih.gov The DDR is a multifaceted process involving numerous proteins that work in concert to address the genotoxic stress imposed by agents like this compound.

Key signaling pathways activated in response to Calicheamicin-induced DNA damage include those governed by the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related). nih.gov These kinases phosphorylate a plethora of downstream substrates that are critical for the various arms of the DDR.

Role of ATM and ATR Kinases in Calicheamicin-Induced DDR

ATM and ATR are central to the cellular response to DNA damage, although they are activated by different types of lesions. mdpi.com ATM is primarily activated by DSBs, making it a principal player in the response to this compound. nih.gov Upon recognition of a DSB, the MRE11-RAD50-NBS1 (MRN) complex recruits and activates ATM. nih.gov Activated ATM then phosphorylates a host of downstream targets to initiate cell cycle checkpoints and DNA repair.

ATR, on the other hand, is typically activated by single-stranded DNA (ssDNA) regions, which can arise during the processing of DSBs. mdpi.com Therefore, ATM and ATR often work in concert to mount a robust DDR. nih.gov The interplay between these two kinases ensures a comprehensive and sustained response to the DNA damage inflicted by this compound.

| Kinase | Primary Activating Lesion | Key Functions in DDR |

| ATM | Double-strand breaks (DSBs) | - Initiates G1/S and G2/M cell cycle checkpoints- Promotes DNA repair through homologous recombination and non-homologous end joining- Activates pro-apoptotic pathways in cases of severe damage |

| ATR | Single-strand DNA (ssDNA) | - Responds to stalled replication forks- Sustains the G2/M checkpoint- Works in conjunction with ATM to amplify the damage signal |

Cell Cycle Checkpoint Activation and Arrest

A critical outcome of DDR activation is the transient arrest of the cell cycle. frontiersin.org This provides the cell with an opportunity to repair the DNA damage before it is propagated to daughter cells during mitosis. Calicheamicin-induced DSBs predominantly lead to a robust arrest at the G2/M checkpoint. nih.govnih.gov

The ATM/ATR signaling cascade plays a pivotal role in establishing this checkpoint. Activated ATM and ATR phosphorylate and activate the checkpoint kinases Chk2 and Chk1, respectively. nih.gov These kinases, in turn, target key cell cycle regulators. A primary target is the Cdc25 family of phosphatases. Phosphorylation of Cdc25C by Chk1 and Chk2 leads to its inactivation and sequestration in the cytoplasm, preventing it from activating the Cyclin B1/Cdk1 complex, which is the master regulator of entry into mitosis. frontiersin.orgmdpi.com This molecular blockade effectively halts the cell cycle at the G2 phase.

| Checkpoint Phase | Key Regulatory Proteins | Consequence of Activation |

| G2/M | ATM, ATR, Chk1, Chk2, Cdc25C, Cyclin B1/Cdk1 | Prevents entry into mitosis with damaged DNA. |

Apoptosis Induction Following Irreparable DNA Damage

When the DNA damage caused by this compound is too extensive to be repaired, the DDR pathways shift from a pro-survival to a pro-death signaling mode, culminating in apoptosis. nih.gov The decision to undergo apoptosis is a tightly regulated process to prevent the survival of cells with potentially oncogenic mutations.

Calicheamicin-induced apoptosis primarily proceeds through the intrinsic, or mitochondrial, pathway. nih.gov This pathway is initiated by the activation of pro-apoptotic members of the Bcl-2 family, such as Bax. researchgate.net Upon receiving death signals, Bax translocates to the mitochondria, leading to the release of cytochrome c into the cytoplasm. nih.gov Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. abeomics.com Caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates. abeomics.complos.org

Interestingly, studies with other calicheamicins have shown that this apoptotic response can be independent of the tumor suppressor protein p53. researchgate.net

Influence of DNA Repair Pathways (Homologous Recombination, Non-Homologous End Joining) on Cellular Fate

The ultimate fate of a cell exposed to this compound—survival or death—is heavily influenced by the efficiency of its DNA repair machinery. The two major pathways for repairing DSBs are Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). nih.gov

Homologous Recombination (HR) is a high-fidelity repair mechanism that uses a sister chromatid as a template to accurately repair the break. This pathway is predominantly active in the S and G2 phases of the cell cycle when a sister chromatid is available.

Non-Homologous End Joining (NHEJ) is a more error-prone mechanism that directly ligates the broken DNA ends. plos.org NHEJ can operate throughout the cell cycle and is the primary DSB repair pathway in non-dividing cells. nih.gov Given that calicheamicin-induced DSBs often have complex end structures, NHEJ is a frequently utilized repair pathway. nih.gov The DNA-dependent protein kinase (DNA-PK) is a key component of the NHEJ pathway. plos.org

The proficiency of these repair pathways can determine the sensitivity of cancer cells to calicheamicin. Cells with defects in HR or NHEJ may be more susceptible to the cytotoxic effects of this compound, as they are unable to efficiently repair the induced DNA damage, leading to an accumulation of lethal lesions and a higher likelihood of undergoing apoptosis.

| DNA Repair Pathway | Fidelity | Cell Cycle Phase | Key Proteins |

| Homologous Recombination (HR) | High | S, G2 | BRCA1, BRCA2, RAD51 |

| Non-Homologous End Joining (NHEJ) | Low (error-prone) | All phases | Ku70/80, DNA-PKcs, Ligase IV |

Structural Biology of Calicheamicin Alpha 3 and Its Molecular Interactions

Spectroscopic Characterization of Calicheamicin-DNA Complexes using NMR

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique for determining the solution-state structure of calicheamicin (B1180863) when bound to its DNA target. These studies provide critical insights into the conformation of the drug and the nature of its interaction within the DNA minor groove. While much of the detailed structural work has been performed on the closely related and well-studied analog, calicheamicin γ1I, these findings serve as a foundational model for understanding the binding characteristics of the entire calicheamicin family, including alpha 3.

NMR studies have revealed that the aryltetrasaccharide portion of calicheamicin is the primary determinant for DNA binding and sequence specificity. nih.gov This carbohydrate tail inserts snugly into the minor groove of the DNA double helix. researchgate.net The conformation of the bound ligand is such that the oligosaccharide creates numerous van der Waals contacts and specific hydrogen bonds with the floor and walls of the minor groove, ensuring a stable complex. researchgate.net

This sequence-specific binding by the carbohydrate domain serves to precisely orient the enediyne "warhead" aglycone. researchgate.net In the complex, the enediyy_ne moiety is tilted relative to the DNA's helical axis, spanning the minor groove. This precise positioning places its proradical centers adjacent to the sites on the DNA backbone where cleavage will occur upon activation. researchgate.net Studies have also shed light on the structural distortions induced in the DNA itself, revealing that calicheamicin binding can cause significant bending of the DNA helix, a feature that may contribute to target selection. rsc.org

Calicheamicin does not bind to DNA indiscriminately; it shows a clear preference for specific nucleotide sequences. NMR and related biochemical assays have identified several tetranucleotide recognition sites. The primary and highest-affinity binding site is the 5'-TCCT-3' sequence. rsc.org However, calicheamicin is capable of recognizing and binding to other sequences, representing multiple binding modes, albeit with differing affinities. These secondary sites include sequences such as 5'-TTGT-3' and others featuring oligopurine tracts. rsc.orgnih.gov The ability to engage with multiple sequences, each potentially leading to a slightly different binding orientation and cleavage efficiency, highlights the complex nature of its DNA interaction. The aryltetrasaccharide moiety is the critical component for this molecular recognition, docking the entire molecule into the minor groove at these specific sites. nih.gov

| Sequence | Binding Affinity | Reference |

|---|---|---|

| 5'-TCCT-3' | Primary / High | rsc.org |

| 5'-TTGT-3' | Secondary | rsc.org |

| Oligopurine Tracts | Secondary | nih.gov |

X-ray Crystallographic Studies of Calicheamicin Biosynthetic Enzymes

The biosynthesis of calicheamicin is a complex process involving a host of specialized enzymes. X-ray crystallography has been instrumental in revealing the three-dimensional structures of these proteins, offering a window into how they recognize their specific substrates and catalyze the remarkable chemical transformations needed to assemble the final natural product.

The assembly of the aryltetrasaccharide tail of calicheamicin is carried out by a suite of four glycosyltransferases (GTs): CalG1, CalG2, CalG3, and CalG4. nih.gov Despite having low sequence identity, crystallographic studies revealed that all four of these enzymes adopt a conserved GT-B structural fold, which consists of two distinct domains. nih.govnih.gov

The structural analysis of CalG3, in complex with an early-stage calicheamicin intermediate, provided a clear basis for substrate recognition. The enediyne-containing core is bound in a pocket between the two domains of the enzyme. nih.gov This binding is defined by specific interactions with key aromatic amino acid residues. For instance, the side chain of a histidine residue (His11) forms a cation-π interaction with the 10-membered enediyne ring, while a phenylalanine residue (Phe60) also helps to position the substrate. nih.gov These structures demonstrate how subtle differences in the acceptor binding regions of the four GTs allow them to act on different intermediates with high regiospecificity, ensuring the sugars are added in the correct sequence and location. nih.gov

| Enzyme | Structural Fold | Key Recognition Feature | Reference |

|---|---|---|---|

| CalG1 | GT-B | Conserved sugar donor binding motif | nih.gov |

| CalG2 | GT-B | Unique catalytic motif for hydroxylamine (B1172632) glycosylation | nih.gov |

| CalG3 | GT-B | Aromatic residues (His11, Phe60) for enediyne core binding | nih.gov |

| CalG4 | GT-B | Reshaped acceptor binding region for regiospecificity | nih.gov |

The enzymes in the calicheamicin pathway exhibit significant protein dynamics, including conformational changes that are essential for their catalytic cycles. While detailed structural information for every enzyme, such as the proposed PKS-NRPS loading module CalE6, is not available, studies on other tailoring enzymes in the pathway provide excellent examples of this phenomenon.

One such enzyme is the O-methyltransferase CalO6. Crystallographic studies showed that CalO6 exists as a dimer and possesses the characteristic fold of small molecule O-methyltransferases. nih.gov Notably, the enzyme was crystallized without its S-adenosylmethionine (SAM) cofactor, and in this state, a central "lid-like" helical region near the active site was disordered and not visible in the electron density maps. nih.gov This suggests that this region is highly flexible and dynamic, likely controlling the entry of the SAM cofactor and the exit of its product, S-adenosylhomocysteine (SAH). This dynamic behavior indicates that significant, ligand-induced conformational changes are required to shape the active site for substrate binding and catalysis. nih.gov While specific structural studies on CalS11 (a rhamnose methyltransferase) are less detailed in the literature, the dynamic behavior observed in CalO6 provides a strong model for how these tailoring enzymes utilize conformational changes to perform their functions within the calicheamicin biosynthetic pathway.

Preclinical Research on Calicheamicin Alpha 3 in Targeted Drug Design

Development of Calicheamicin (B1180863) Alpha 3 as a Payload for Antibody-Drug Conjugates (ADCs)

Calicheamicins are a class of potent enediyne antitumor antibiotics derived from the bacterium Micromonospora echinospora. creative-biolabs.com Their extreme cytotoxicity, which involves the induction of double-stranded DNA breaks, makes them highly effective as payloads for antibody-drug conjugates (ADCs). creative-biolabs.comnih.gov ADCs are a therapeutic modality designed to selectively deliver cytotoxic agents to cancer cells by attaching them to a monoclonal antibody (mAb) that targets a specific tumor-associated antigen. nih.gov This targeted delivery minimizes systemic exposure and reduces off-target toxicity. researchgate.net While much of the clinical development has focused on derivatives like N-acetyl-γ-calicheamicin, the underlying principles of ADC design and optimization are broadly applicable to the calicheamicin family, including Calicheamicin Alpha 3. aacrjournals.orgnih.gov

The design of effective calicheamicin-based ADCs hinges on several key principles. The payload must possess functional groups that allow for stable conjugation to the linker without compromising its potent cytotoxic activity. researchgate.net The choice of the target antigen is also critical; it should be highly expressed on tumor cells with limited expression on healthy tissues to ensure specificity and minimize off-target effects. nih.gov

First-generation calicheamicin ADCs, such as gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), utilized conjugation to lysine residues on the antibody surface. aacrjournals.org This method, however, results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs), which can lead to inconsistent efficacy and a challenging therapeutic window. nih.govnih.gov These early constructs were also prone to aggregation and had a shortened half-life in circulation, partly due to the instability of the linker. aacrjournals.orgnih.gov

Modern design principles emphasize the creation of more homogeneous ADCs with a defined DAR. This is achieved through site-specific conjugation technologies that attach the calicheamicin payload to specific, engineered sites on the antibody. aacrjournals.orgnih.gov The linker connecting the payload to the antibody is another critical component. An ideal linker should be stable in systemic circulation to prevent premature release of the cytotoxic payload but should efficiently release the active drug once the ADC is internalized into the target cancer cell. nih.govnih.gov

The linker is a crucial element in an ADC, dictating its stability, pharmacokinetic profile, and mechanism of payload release. nih.gov For calicheamicin-based ADCs, various linker strategies have been explored to balance the need for stability in circulation with efficient intracellular release.

Acid-labile linkers, particularly those containing a hydrazone bond, were employed in the first generation of calicheamicin ADCs. rsc.orgnih.gov These linkers are designed to be stable at the neutral pH of the bloodstream (pH ~7.4) but to undergo hydrolysis in the acidic environment of the lysosomes (pH 4.5-5.0) within cancer cells following internalization. rsc.org The release of the calicheamicin payload from these ADCs is a two-step process: first, the acid-catalyzed hydrolysis of the hydrazone bond, followed by the reduction of a disulfide bond within the linker, which ultimately liberates the active drug. aacrjournals.org

However, preclinical and clinical experience has shown that hydrazone linkers can be unstable in circulation, leading to premature release of the calicheamicin payload. aacrjournals.orgnih.gov This off-target release can contribute to systemic toxicity. researchgate.net Studies comparing hydrazone linkers to other types of cleavable linkers, such as the valine-citrulline peptide linker, have indicated that hydrazone-based linkers are considerably less stable in both mouse and human plasma. aacrjournals.orgresearchgate.net This has prompted research into alternative linker technologies to improve the therapeutic index of calicheamicin ADCs. researchgate.netnih.gov

Disulfide linkers represent another class of cleavable linkers used in calicheamicin ADCs. creativebiolabs.net These linkers are designed to be cleaved in the reducing environment of the cell's cytoplasm, where the concentration of glutathione (GSH) is significantly higher than in the bloodstream. creative-biolabs.com This differential in reducing potential allows for selective payload release within the target cell. creative-biolabs.com

Compared to hydrazone linkers, disulfide linkers generally exhibit greater stability in circulation, which can reduce off-target toxicity. creativebiolabs.netcreative-biolabs.com The stability of the disulfide bond can be further enhanced by introducing steric hindrance around the bond, for example, by adding methyl groups. aacrjournals.org This approach aims to protect the disulfide bond from premature reduction during circulation. aacrjournals.org The release mechanism involves the reduction of the disulfide bond, which then allows for the activation of the calicheamicin payload. creative-biolabs.com

| Linker Type | Cleavage Mechanism | Advantages | Disadvantages |

|---|---|---|---|

| Acid-Labile Hydrazone | Hydrolysis in acidic pH of lysosomes | Effective intracellular release | Instability in circulation, leading to off-target toxicity |

| Disulfide-Based | Reduction in the high glutathione environment of the cell | Improved stability in circulation compared to hydrazones | Potential for slower payload release |

To address the stability issues associated with traditional linkers, newer "linkerless" and "traceless" conjugation strategies have been developed. aacrjournals.org In this approach, the calicheamicin payload is directly attached to the antibody through a disulfide bond, often via an engineered cysteine residue on the antibody. aacrjournals.orgnih.gov This creates a more direct and potentially more stable connection between the drug and the antibody.

The "traceless" aspect means that upon cleavage of the disulfide bond inside the cell, the original, unmodified cytotoxic drug is released without any part of the linker remaining attached. aacrjournals.org This can be advantageous as residual linker fragments could potentially affect the drug's activity or toxicity. Preclinical studies have shown that these linkerless calicheamicin ADCs exhibit high in vivo stability, with a significant amount of the drug remaining conjugated to the antibody over extended periods. aacrjournals.orgnih.gov This improved stability is hypothesized to lead to a better safety profile and a wider therapeutic window. aacrjournals.org

A major goal in modern ADC development is the production of homogeneous conjugates with a uniform drug-to-antibody ratio (DAR). nih.govresearchgate.net Traditional conjugation methods, which target lysine or native cysteine residues, result in a heterogeneous mixture of ADCs with varying DARs and conjugation sites. nih.gov This heterogeneity can impact the ADC's pharmacokinetics, efficacy, and safety. nih.gov

Site-specific conjugation technologies address this challenge by introducing specific "handles" into the antibody for precise drug attachment. nih.gov One common approach is to engineer cysteine residues at specific locations on the antibody surface. researchgate.net These engineered cysteines provide a reactive thiol group for the controlled conjugation of the calicheamicin payload, resulting in a homogeneous ADC population with a defined DAR. nih.govresearchgate.net

Other site-specific methods involve the incorporation of non-natural amino acids with unique reactive groups or the enzymatic modification of the antibody to create a specific conjugation site. researchgate.net The use of these technologies allows for greater control over the ADC's composition, leading to improved consistency and a more predictable in vivo performance. nih.gov Preclinical research has demonstrated that homogeneous calicheamicin ADCs produced through site-specific conjugation exhibit minimal aggregation and enhanced stability in circulation, which can translate to improved efficacy and tolerability. aacrjournals.orgnih.gov

| Conjugation Technology | Description | Resulting ADC Characteristics |

|---|---|---|

| Traditional (Lysine/Cysteine) | Conjugation to native amino acid residues on the antibody. | Heterogeneous mixture with variable DARs. |

| Site-Specific (Engineered Cysteines) | Introduction of cysteine residues at specific sites for controlled conjugation. | Homogeneous population with a defined DAR. |

| Site-Specific (Enzymatic) | Enzymatic modification of the antibody to create a specific conjugation site. | Homogeneous population with a defined DAR. |

Selection and Characterization of Target-Specific Antibodies for ADC Development

The successful design of an Antibody-Drug Conjugate (ADC) is critically dependent on the careful selection and characterization of the monoclonal antibody (mAb) component. For calicheamicin-based ADCs, where the payload is exceedingly potent, the specificity and behavior of the antibody are paramount to ensure a therapeutic window. The prototypical antigen target for a calicheamicin ADC should have high expression on tumor cells with minimal presence on normal, healthy tissues to reduce off-target toxicity.

Key parameters considered in the selection of an appropriate antibody for conjugation with a calicheamicin derivative like this compound include:

Target Antigen Expression: The target antigen should be abundantly and homogeneously expressed on the surface of cancer cells. Examples of targets that have been successfully exploited for calicheamicin ADCs include CD33 in acute myeloid leukemia (AML), CD22 in B-cell malignancies, and Lewis Y (Ley) antigen in various epithelial cancers. For instance, the anti-CD33 antibody P67.6 was chosen for targeting calicheamicin to AML cells due to the presence of CD33 on over 80% of patient samples and its absence on pluripotent stem cells. Similarly, seizure-related homolog 6 (SEZ6) was identified as a promising target for a calicheamicin ADC for small cell lung cancer (SCLC) due to its broad expression in SCLC and minimal expression in normal tissues.

Internalization: Upon binding to the target antigen, the ADC must be efficiently internalized by the cancer cell. This process is crucial for the delivery of the calicheamicin payload to its intracellular site of action, the DNA. For example, an antibody targeting SEZ6 was selected for the development of the calicheamicin-based ADC ABBV-011 because it is rapidly internalized upon receptor binding. The internalization of the ADC into the acidic environment of the lysosome facilitates the release of the active calicheamicin payload.

Antibody Characterization: Selected antibodies undergo rigorous characterization to ensure they retain their desirable properties after conjugation. This includes assessing the antibody's binding affinity and selectivity for the target antigen. For example, the humanized anti-Ley antibody hu3S193, when conjugated to a calicheamicin derivative, demonstrated similar selectivity to the unconjugated antibody. While the conjugate showed lower affinity for Ley-BSA, its affinity for Ley-positive cells was not compromised. The retention of immunoreactivity of the unmodified antibody is a critical factor in the successful development of a calicheamicin ADC.

The choice of antibody isotype is also a consideration, as it can influence the ADC's stability and effector functions. For example, gemtuzumab ozogamicin and inotuzumab ozogamicin, both approved calicheamicin ADCs, utilize an IgG4 humanized antibody.

In Vitro Antineoplastic Activity of this compound Conjugates

The in vitro cytotoxic activity of this compound conjugates is a key indicator of their potential therapeutic efficacy. These assays are designed to determine the potency of the ADC and its selectivity for cancer cells expressing the target antigen.

Studies have demonstrated that calicheamicin ADCs exhibit potent and target-specific cell-killing activity across a range of cancer cell lines. For instance, an anti-CD22 calicheamicin ADC showed targeted activity against two different CD22-positive cell lines, WSU-DLCL2 and BJAB, with IC50 values of 0.05 and 0.12 nmol/L, respectively. In contrast, the same ADC had minimal potency against the Jurkat cell line, which lacks CD22 expression. Similarly, an anti-Ly6E calicheamicin ADC displayed target-specific cytotoxicity in Ly6E-expressing cell lines HCC-1569 x 2 and NCI-1781, with IC50 values of 87 and 111 nmol/L.

The selective cytotoxicity of calicheamicin conjugates has also been demonstrated with the humanized anti-Ley antibody conjugate, hu3S193-CalichDMH. This ADC was more cytotoxic to Ley-positive human carcinoma cells compared to a control conjugate, a difference that was not observed in Ley-negative cells. The P67.6 carbohydrate conjugate of calicheamicin was found to be selectively cytotoxic at less than 0.006 ng/mL of calicheamicin equivalents toward HL-60 promyelocytic leukemia cells in tissue culture.

The following table summarizes the in vitro cytotoxicity of two different calicheamicin ADCs against various cancer cell lines.

| Cell Line | Target Antigen | ADC | IC50 (nmol/L) |

| WSU-DLCL2 | CD22 | aCD22-cal ADC | 0.05 |

| BJAB | CD22 | aCD22-cal ADC | 0.12 |

| HCC-1569 x 2 | Ly6E | aLy6E-cal ADC | 87 |

| NCI-1781 | Ly6E | aLy6E-cal ADC | 111 |

| Jurkat | None | aCD22-cal ADC | >141 |

| Jurkat | None | aLy6E-cal ADC | >213 |

Data sourced from a study on next-generation calicheamicin ADCs.

While it is generally believed that higher target antigen expression on cancer cells leads to better ADC efficacy, preclinical studies with calicheamicin conjugates reveal a more complex relationship.

Research on the anti-Ley calicheamicin conjugate, hu3S193-CalichDMH, showed that its in vitro efficacy is qualitatively dependent on the expression of Ley. However, quantitatively, the efficacy was not directly proportional to the amount of Ley expressed on the cell surface. This suggests that while the presence of the target is necessary, other factors can influence the degree of cytotoxicity.

Similarly, studies with the anti-CD22 calicheamicin conjugate, inotuzumab ozogamicin (CMC-544), in pediatric B-cell precursor acute lymphoblastic leukemia (BCP-ALL) cells, found that its efficacy was highly dependent on the internalization capacity of the CD22/CMC-544 complex and the intrinsic sensitivity of the cells to calicheamicin, but not strongly correlated with the basal level of CD22 expression. Although CD22 expression was essential for the uptake of the ADC, a continuous cycle of CD22 saturation and internalization was not required to reach the intracellular calicheamicin threshold needed for apoptosis.

These findings indicate that while a certain level of target antigen expression is a prerequisite for the activity of calicheamicin ADCs, factors such as the rate of ADC internalization and the inherent sensitivity of the cancer cells to the calicheamicin payload play a significant role in determining the ultimate in vitro efficacy.

In Vivo Antitumor Efficacy of this compound Conjugates in Preclinical Models

This compound conjugates have demonstrated significant antitumor activity in various preclinical xenograft models of hematologic malignancies.

Non-Hodgkin Lymphoma: A novel calicheamicin ADC targeting CD22 showed robust in vivo efficacy in a WSU-DLCL2 human non-Hodgkin lymphoma xenograft model. A single intravenous dose of this ADC led to tumor regression, with some level of efficacy observed even at lower doses.

Acute Myeloid Leukemia (AML): Gemtuzumab ozogamicin, an anti-CD33 calicheamicin ADC, has been evaluated in AML xenograft models. The combination of gemtuzumab ozogamicin with induction chemotherapy has been shown to be effective in targeting the cells responsible for chemorefractory disease in both cell-line and patient-derived xenograft (PDX) AML models. In a subcutaneous HL-60 xenograft model, treatment with a P67.6-calicheamicin carbohydrate conjugate resulted in long-term, tumor-free survivors.

Acute Lymphoblastic Leukemia (ALL): Preclinical studies with inotuzumab ozogamicin in mice with ALL xenografts demonstrated that the ADC not only inhibited tumor growth but also prevented the engraftment of ALL cells and the development of disseminated disease.

These studies underscore the potent in vivo antitumor effects of calicheamicin conjugates in preclinical models of various hematologic cancers.

The application of this compound conjugates has also been explored in solid tumor models, showing promising results.

Breast and Ovarian Cancer: An anti-EFNA4-calicheamicin ADC, PF-06647263, demonstrated potent antitumor activity in patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC) and ovarian cancer. This ADC induced sustained tumor regressions and was shown to reduce the frequency of tumor-initiating cells. A different calicheamicin ADC targeting Ly6E also showed efficacy in a HER2+ breast cancer xenograft model (HCC-1569 x 2).

Small Cell Lung Carcinoma (SCLC): A novel SEZ6-targeted, calicheamicin-based ADC, ABBV-011, has been developed for the treatment of SCLC. This ADC was shown to drive potent tumor regression in vivo. The development of ABBV-011 involved screening a PDX library to identify SCLC as a tumor type with heightened sensitivity to calicheamicin ADCs.

Other Solid Tumors: An anti-Ley calicheamicin conjugate, hu3S193-CalichDMH, inhibited the growth of xenografted human gastric (N87), colon (LOVO), and prostate (LNCaP) carcinomas. In the N87 xenograft model, the conjugate arrested tumor growth for at least 100 days.

The following table provides a summary of the in vivo efficacy of a calicheamicin ADC in both a hematologic and a solid tumor xenograft model.

| Xenograft Model | Cancer Type | Target Antigen | Calicheamicin ADC | Outcome |

| WSU-DLCL2 | Non-Hodgkin Lymphoma | CD22 | aCD22-cal ADC | Tumor regression observed at a single 3 mg/kg dose. |

| HCC-1569 x 2 | HER2+ Breast Cancer | Ly6E | aLy6E-cal ADC | Tumor regression observed at a single 3 mg/kg dose. |

Data from a study evaluating novel linker chemistry for calicheamicin ADCs.

Influence of Conjugation Chemistry on In Vivo Performance

The in vivo performance of antibody-drug conjugates (ADCs) is profoundly influenced by the chemical linkage used to attach the cytotoxic payload to the monoclonal antibody. nih.govnih.gov The linker's primary role is to remain stable in systemic circulation to prevent premature release of the drug, which could lead to off-target toxicity, and then to efficiently release the active drug upon internalization into the target tumor cell. nih.gov Early preclinical studies with calicheamicin payloads, including this compound, utilized various conjugation strategies to optimize this balance. rsc.org

Initial efforts in developing calicheamicin conjugates involved linkers designed for release within the acidic environment of cellular compartments like endosomes and lysosomes. rsc.orgnih.gov One common type was the acid-labile hydrazone linker. nih.gov For instance, the AcBut bifunctional linker forms an acylhydrazone bond with the calicheamicin payload, which is designed to be hydrolyzed at the lower pH found inside lysosomes. aacrjournals.org However, a significant drawback of these early acid-sensitive linkers was their instability in circulation, leading to a shortened half-life of the intact ADC. nih.govresearchgate.net This premature drug release can diminish the therapeutic window by reducing the amount of payload delivered to the tumor and increasing systemic toxicity. biorxiv.org

Table 1: Comparison of Linker Chemistries in Calicheamicin ADCs

| Linker Type | Cleavage Mechanism | In Vivo Stability Characteristics |

| Hydrazone | Acid Hydrolysis (low pH in lysosomes/endosomes) nih.govaacrjournals.org | Prone to premature cleavage in circulation, leading to shorter ADC half-life. nih.govresearchgate.net |

| Disulfide | Reduction (high intracellular glutathione levels) rsc.orgnih.gov | Stability can be modulated by steric hindrance; hindered disulfides show improved plasma stability. nih.gov |

| "Linkerless" Disulfide | Reduction (via engineered cysteine on antibody) nih.gov | High in vivo stability, with 50% of payload remaining conjugated after 21 days in mouse models. nih.govresearchgate.net |

Molecular Targeting and Interference with Cellular Regulatory Processes

Calicheamicins, including this compound, are exceptionally potent antitumor antibiotics due to their sophisticated mechanism of action that targets DNA. adcreview.comcreative-biolabs.com The molecule consists of two key structural regions: an aryltetrasaccharide domain that is responsible for delivering the molecule to the DNA and binding with sequence specificity, and an aglycon containing the enediyne "warhead" and a methyl trisulfide trigger, which is responsible for DNA cleavage. adcreview.comnih.gov This dual structure allows the compound to first bind to specific DNA sequences and then induce catastrophic damage, thereby interfering with fundamental cellular processes. adcreview.com

The primary mechanism by which calicheamicins disrupt cellular functions is through the induction of double-stranded DNA breaks at sub-picomolar concentrations. creative-biolabs.comgoogle.com The process is initiated when the aryltetrasaccharide portion of the molecule binds to the minor groove of double-helical DNA. adcreview.com This binding is highly specific for certain sequences, such as 5′-TCCT-3′. adcreview.com

Once positioned in the minor groove, the activation of the enediyne warhead begins. This "trigger" is a bioreductive cleavage of the methyl trisulfide group, a reaction facilitated by intracellular reducing agents like glutathione. rsc.orgnih.gov The cleavage initiates a cascade of chemical reactions:

A thiol or thiolate species is formed. rsc.org

This species undergoes a rapid intramolecular Michael addition, creating a transient dihydrothiophene intermediate. rsc.org

This structural change increases the strain on the 10-membered enediyne ring, bringing the two acetylene groups closer together. adcreview.com

This proximity allows for a spontaneous Bergman cyclization, which generates a highly reactive 1,4-dehydrobenzene diradical species. rsc.orgnih.gov

This diradical is the ultimate DNA-cleaving agent. It abstracts hydrogen atoms from the deoxyribose sugar backbone of the DNA. nih.govcreative-biolabs.com This action on both strands of the DNA leads to double-strand breaks. nih.govgoogle.com Such severe DNA damage is difficult for the cell to repair and effectively halts DNA-dependent biological functions. Key processes like transcription (the reading of DNA to produce RNA) and replication (the copying of DNA for cell division) are arrested, ultimately leading to apoptosis and cell death. nih.gov

Beyond the direct destruction of the DNA template, the calicheamicin molecule can interfere with cellular regulatory processes by modulating the interaction between DNA and proteins. This activity resides primarily within the aryltetrasaccharide domain, independent of the DNA-cleaving enediyne warhead. nih.govnih.gov

Preclinical research has demonstrated that the oligosaccharide portion of calicheamicin alone is capable of inhibiting the formation of DNA-protein complexes. nih.govnih.gov In a key study, the methyl glycoside of the calicheamicin gamma 1I aryltetrasaccharide (CLM-MG), which lacks the enediyne core, was used to investigate this phenomenon. The findings revealed that:

CLM-MG inhibits the formation of DNA-protein complexes at micromolar concentrations in a sequence-specific manner. nih.govnih.gov

It is also capable of rapidly dissociating complexes that have already formed. nih.govnih.gov

This steric hindrance or competitive binding prevents essential proteins, such as transcription factors, from accessing their specific DNA binding sites. Consequently, this modulation of protein-DNA interaction directly impacts gene expression. The same study showed that CLM-MG inhibits transcription in vivo with a sequence specificity that mirrors its DNA-binding profile. nih.govnih.gov Therefore, calicheamicin conjugates can disrupt cellular regulation through a dual mechanism: the physical destruction of DNA via the enediyne warhead and the inhibition of essential protein-DNA interactions via the oligosaccharide domain, effectively preventing the initiation of gene transcription.

Table 2: Effects of Calicheamicin Oligosaccharide on Molecular Interactions

| Compound | Experimental Target | Observed Effect |

| Calicheamicin Aryltetrasaccharide (CLM-MG) | DNA-Protein Complex Formation | Inhibits formation of complexes and dissociates pre-formed complexes in a sequence-specific manner. nih.govnih.gov |

| Calicheamicin Aryltetrasaccharide (CLM-MG) | In Vivo Transcription | Inhibits transcription with similar sequence specificity. nih.govnih.gov |

Molecular Mechanisms of Resistance to Calicheamicin Alpha 3

Cellular Adaptations Leading to Calicheamicin (B1180863) Resistance

Cells can develop resistance to calicheamicin through various adaptive strategies. These adaptations can reduce the effective concentration of the drug within the cell or inhibit the downstream pathways that lead to apoptosis (programmed cell death).

One of the primary cellular adaptations is the upregulation of anti-apoptotic proteins. The B-cell lymphoma 2 (BCL-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway. Anti-apoptotic members of this family, such as BCL-2, BCL-XL, and Myeloid cell leukemia 1 (MCL-1), function by preventing the release of cytochrome c from the mitochondria, a key step in initiating apoptosis. nih.govfrontiersin.org Research on acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) has shown that the overexpression of these anti-apoptotic proteins confers resistance to calicheamicin-based therapies. nih.gov By inhibiting the apoptosis pathway, cancer cells can survive the DNA damage inflicted by calicheamicin. Studies have demonstrated that the magnitude of resistance conferred by these proteins is significant, effectively reducing the efficacy of the drug. nih.gov